molecular formula C15H12ClF3O2 B6384871 5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261995-99-6

5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384871
CAS RN: 1261995-99-6
M. Wt: 316.70 g/mol
InChI Key: WTXWTWCQZQXPEJ-UHFFFAOYSA-N
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Description

5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethylphenol (or 5-CEPTP) is a phenol compound that has a variety of applications in scientific research. It is a colorless, crystalline solid with a melting point of 97-99°C and a boiling point of 213-215°C. The chemical formula for 5-CEPTP is C10H9ClF3O. It is a synthetic compound that can be synthesized in the laboratory using a variety of methods.

Mechanism of Action

The mechanism of action of 5-CEPTP is not well understood. However, it is believed that it acts as a Lewis acid, forming a complex with the substrate molecule. This complex then undergoes a reaction, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CEPTP are not well understood. However, it is known that it is not toxic to humans and has no known adverse effects on the body.

Advantages and Limitations for Lab Experiments

5-CEPTP has several advantages for use in laboratory experiments. It is a relatively stable compound, with a low boiling point and a low melting point. It is also non-toxic, making it safe to handle in the laboratory. However, it is also a relatively expensive compound, which can limit its use in some experiments.

Future Directions

There are several potential future directions for the use of 5-CEPTP in scientific research. It could be used in the synthesis of more complex molecules, such as pharmaceuticals and dyes. It could also be used to develop new catalysts or ligands for use in coordination chemistry. In addition, it could be used in the development of new fluorescent dyes for use in imaging and detection applications. Finally, it could be used to study the mechanism of action of other compounds, such as antifungal agents.

Synthesis Methods

5-CEPTP can be synthesized in the laboratory using a variety of methods. One of the most common methods is a reaction between 2-chloro-4-ethoxyphenol and trifluoroacetic anhydride. This reaction results in the formation of 5-CEPTP and trifluoroacetic acid. Other methods for synthesizing 5-CEPTP include the reaction of 2-chloro-4-ethoxyphenol with trifluoromethanesulfonic anhydride, and the reaction of 4-ethoxyphenol with trifluoromethanesulfonyl chloride.

Scientific Research Applications

5-CEPTP has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, and in the synthesis of dyes and pigments. In addition, 5-CEPTP has been used in the synthesis of fluorescent dyes for use in imaging and detection applications.

properties

IUPAC Name

3-(2-chloro-4-ethoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3O2/c1-2-21-12-3-4-13(14(16)8-12)9-5-10(15(17,18)19)7-11(20)6-9/h3-8,20H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTXWTWCQZQXPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=CC(=C2)O)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686728
Record name 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Chloro-4-ethoxyphenyl)-3-trifluoromethylphenol

CAS RN

1261995-99-6
Record name 2'-Chloro-4'-ethoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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